1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
CAS-Nummer |
1251634-35-1 |
|---|---|
Molekularformel |
C26H22N4O4 |
Molekulargewicht |
454.486 |
IUPAC-Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-34-23)19-11-13-20(33-2)14-12-19/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
LMPJYNQSLQSNKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the oxadiazole moiety to the quinazoline core: This step may involve a coupling reaction using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Introduction of the methoxyphenyl and methylbenzyl groups: These groups can be introduced through substitution reactions using appropriate halides or other electrophiles.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of continuous flow reactors: for better control over reaction parameters.
Purification techniques: such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can inhibit the growth of various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Studies : For instance, quinazolinone-based hybrids were found to exhibit cytotoxic activity against HEP-G2 and HCT116 cell lines with IC50 values as low as 2.52 μM .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The oxadiazole moiety is known for its role in enhancing the antimicrobial efficacy of various compounds:
- Research Findings : Quinazolinone derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Application in Formulations : These derivatives can be formulated into topical or systemic treatments for infections.
Anti-inflammatory Effects
Quinazoline derivatives are also studied for their anti-inflammatory properties:
- Biological Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Experimental Results : In vitro studies have indicated that certain derivatives can significantly reduce pro-inflammatory cytokine production.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research has shown that modifications to the substituents on the quinazoline ring can enhance potency:
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and bioavailability |
| Oxadiazole Ring | Enhances anticancer activity |
| Benzyl Group | Improves binding affinity |
Wirkmechanismus
The mechanism of action of 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The quinazoline-2,4-dione core distinguishes this compound from triazoloquinazolinones (e.g., Alagarsamy et al., 2005), which incorporate a fused triazole ring. Such structural differences alter electronic properties and hydrogen-bonding capabilities, impacting interactions with biological targets like histamine receptors .
Substituent Analysis
1,2,4-Oxadiazole vs. Triazole/Thione Moieties
- Target Compound : The 1,2,4-oxadiazole ring may confer greater oxidative stability compared to triazole-thiones (e.g., compounds in and ), which contain sulfur atoms capable of forming stronger hydrogen bonds .
- Triazoloquinazolinones: Alagarsamy et al. (2005) reported H1-antihistaminic activity for triazoloquinazolinones, suggesting that the absence of a triazole ring in the target compound might reduce such activity unless compensated by the oxadiazole’s bioisosteric effects .
Aromatic Substituents
Comparative Data Table
Research Findings and Implications
Metabolic Stability : The oxadiazole ring in the target compound may improve resistance to enzymatic degradation compared to ester-containing analogs, as suggested by studies on bioisosteres .
Selectivity : The 4-methylbenzyl group could enhance selectivity for hydrophobic binding pockets, differentiating it from the polar triazole-thiones in and .
Activity Gaps: While Alagarsamy’s triazoloquinazolinones exhibit H1-antihistaminic effects, the target compound’s lack of a fused triazole ring necessitates empirical testing to confirm analogous activity .
Biologische Aktivität
The compound 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that integrates multiple pharmacophores, including a quinazoline core and oxadiazole moieties. This structural diversity positions it as a candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.5 g/mol. The IUPAC name reflects its intricate structure, which combines methoxyphenyl and methylbenzyl substituents with a quinazoline backbone.
| Property | Details |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, derivatives similar to the compound have been evaluated against various bacterial strains. The results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria. Notably:
- Compound 13 showed an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .
- Compound 15 exhibited broad-spectrum activity with inhibition zones ranging from 10 to 12 mm against Candida albicans and other pathogens .
Anticancer Activity
The oxadiazole moiety has been recognized for its anticancer properties. Research indicates that compounds incorporating oxadiazole can inhibit key enzymes involved in cancer cell proliferation:
- The mechanism often involves targeting thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth in experimental models .
- Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that the integration of the quinazoline scaffold enhances these effects through synergistic mechanisms .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
- Receptor Modulation : The presence of functional groups allows for interactions with cellular receptors, potentially altering signaling pathways involved in inflammation and cancer progression .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against clinical isolates of Staphylococcus aureus and E. coli. Compounds were synthesized based on structural modifications to enhance bioactivity. Results demonstrated that specific substitutions significantly increased antibacterial potency compared to traditional antibiotics .
- Anticancer Potential : In vitro studies on cancer cell lines treated with quinazoline derivatives showed a marked decrease in cell viability. The compounds induced apoptosis through caspase activation pathways, underscoring their potential as therapeutic agents in oncology .
Q & A
Q. What synthetic strategies are recommended for preparing this quinazoline-dione derivative with high purity?
The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
- Oxadiazole ring formation : React 4-methoxyphenyl-substituted precursors (e.g., hydrazine derivatives) with nitriles or carboxylic acids under reflux conditions (e.g., acetic anhydride) to form the 1,2,4-oxadiazole moiety .
- Quinazoline-dione assembly : Use a condensation reaction between anthranilic acid derivatives and urea or its analogs, followed by alkylation at the N3 position using 4-methylbenzyl halides.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures isolation of the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR to verify substituent integration (e.g., methoxy protons at δ ~3.8 ppm, quinazoline carbonyls at δ ~160–170 ppm) .
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangements of the oxadiazole and quinazoline moieties. Deposit data in repositories like CCDC (e.g., CCDC-1441403 for analogous triazole-thiones) .
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula with <2 ppm error .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli (concentrations: 1–128 µg/mL) .
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity).
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC values) to assess selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges in oxadiazole-quinazoline coupling be addressed?
Optimize reaction conditions to minimize byproducts:
- Catalytic systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling if aryl halides are involved, ensuring <5% undesired regioisomers .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, reducing side reactions.
- Kinetic control : Lower reaction temperatures (0–25°C) and shorter times (2–4 hrs) favor target product formation .
Q. What discrepancies might arise between computational predictions and experimental bioactivity data, and how can they be resolved?
Common issues include:
- False-positive docking results : Validate molecular docking (e.g., AutoDock Vina) with MD simulations (AMBER or GROMACS) to assess binding stability over 50–100 ns .
- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX Eurofins panels) to identify unintended interactions.
- Solubility limitations : Use co-solvents (DMSO/PEG-400) or nanoformulations to improve bioavailability in cell-based assays .
Q. How do structural modifications (e.g., methoxy→fluoro substitution) impact pharmacological profiles?
Systematic SAR studies are critical:
- Electron-withdrawing groups : Replace 4-methoxyphenyl with 4-fluorophenyl to enhance metabolic stability (CYP450 resistance).
- Methylbenzyl variations : Test 4-ethyl or 4-cyclopropyl analogs to evaluate steric effects on target binding.
- Oxadiazole bioisosteres : Substitute with 1,3,4-thiadiazole or triazole rings to modulate lipophilicity (clogP 2.5–4.0) .
Q. What strategies mitigate toxicity observed in preliminary in vivo models?
Address toxicity through:
- Metabolite identification : LC-MS/MS profiling of plasma/metabolites post-dosing (e.g., reactive quinone intermediates).
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to reduce hepatic first-pass effects.
- Dosing regimens : Optimize PK/PD using staggered dosing (BID vs. QD) in rodent models .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting cytotoxicity data across cell lines?
Potential factors and solutions:
- Cell line variability : Normalize data to ATP content or total protein and include ≥3 biological replicates.
- Assay interference : Confirm results with orthogonal methods (e.g., apoptosis via Annexin V vs. LDH release).
- Hypoxia effects : Use hypoxia chambers (1% O) to assess compound stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
